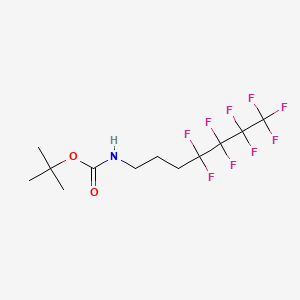
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% (NFHCTBE-80) is a chemical compound that is used in various scientific applications. It is a fluorinated derivative of carbamic acid, which is an organic compound that is composed of carbon, nitrogen, and oxygen. It is a colorless, odorless solid with a melting point of approximately -60°C. NFHCTBE-80 has a wide range of uses in the scientific field, including as a solvent for organic synthesis, as a reagent for chemical synthesis, and as a surfactant for surface-active agents.
Aplicaciones Científicas De Investigación
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% has a wide range of applications in scientific research. It is used as a solvent for organic synthesis, as a reagent for chemical synthesis, and as a surfactant for surface-active agents. It is also used as a catalyst for reactions such as the hydrolysis of esters, the formation of amides, and the synthesis of polymers. N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% has also been used in the synthesis of pharmaceuticals and in the production of semiconductors.
Mecanismo De Acción
The mechanism of action of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% is not fully understood. However, it is believed to act as a catalyst for certain reactions, such as the hydrolysis of esters, the formation of amides, and the synthesis of polymers. It is also thought to act as a surfactant, increasing the surface tension of a solution and allowing for better contact between the molecules in the solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% have not been extensively studied. However, it is believed to have low toxicity and is not known to be an irritant to the skin or eyes. It is also not known to be a carcinogen, mutagen, or teratogen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% in laboratory experiments include its low toxicity, its ability to act as a catalyst for certain reactions, and its ability to act as a surfactant. Some of the limitations of using N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% in laboratory experiments include its low solubility in water, its relatively high cost, and its limited availability.
Direcciones Futuras
There are many potential future directions for N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of pharmaceuticals and semiconductors. Additionally, further research into the development of more efficient and cost-effective synthesis methods for N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% could be beneficial. Finally, research into the potential use of N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% as a surfactant in industrial applications could be beneficial.
Métodos De Síntesis
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% is synthesized through a multi-step process. The first step involves the reaction of 1,3-dibromopropane with a base such as sodium hydroxide to form 3-bromopropionic acid. The second step involves the reaction of 3-bromopropionic acid with an amine such as triethylamine to form the desired N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80%. The final step involves the purification of the N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester, 80% by recrystallization.
Propiedades
IUPAC Name |
tert-butyl N-(4,4,5,5,6,6,7,7,7-nonafluoroheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F9NO2/c1-8(2,3)24-7(23)22-6-4-5-9(13,14)10(15,16)11(17,18)12(19,20)21/h4-6H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQKFECQYJOWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F9NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4,5,5,6,6,7,7,7-Nonafluoroheptyl)carbamic acid t-butyl ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6286537.png)
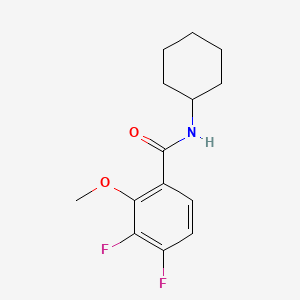


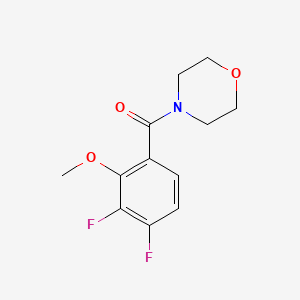

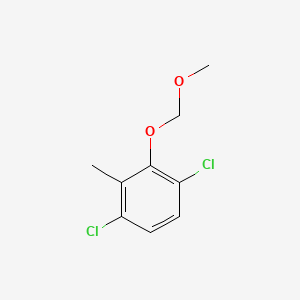

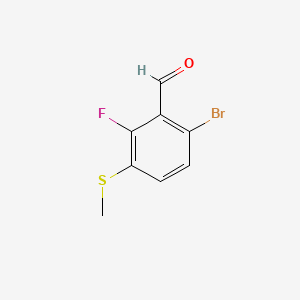
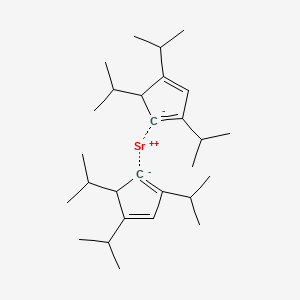
![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)
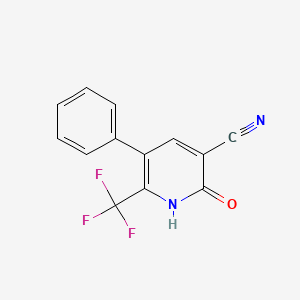

![2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethanamine dihydrochloride](/img/structure/B6286641.png)